![molecular formula C20H24N2O4S B2836527 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 923220-56-8](/img/structure/B2836527.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide, also known as Dihydroisoquinoline sulfonamide (DHQSA), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DHQSA is a sulfonamide derivative that has been synthesized using different methods.
Scientific Research Applications
DHQSA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DHQSA has also been investigated for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DHQSA has been studied for its anti-microbial properties and its potential use in the development of new antibiotics.
Mechanism of Action
The exact mechanism of action of DHQSA is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DHQSA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and physiological effects:
DHQSA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. DHQSA has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, DHQSA has been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DHQSA has many advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity, making it a potential candidate for drug development. However, DHQSA has some limitations for use in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are many future directions for the study of DHQSA. It has potential applications in various fields of scientific research, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective therapies. Future studies may focus on optimizing the synthesis method of DHQSA, understanding its mechanism of action, and investigating its potential use in the treatment of neurodegenerative diseases and as a new antibiotic. Additionally, DHQSA may be studied in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
DHQSA has been synthesized using various methods, including the reaction of 2-(p-tolyloxy)acetic acid with thionyl chloride, followed by the reaction with 3,4-dihydroisoquinoline-2(1H)-sulfonamide. Another method involves the reaction of 2-(p-tolyloxy)acetic acid with oxalyl chloride, followed by the reaction with 3,4-dihydroisoquinoline-2(1H)-sulfonamide. The synthesis of DHQSA is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRCXRZTNLHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide |
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